![molecular formula C19H16BrN3O2 B2959416 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-90-6](/img/structure/B2959416.png)

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

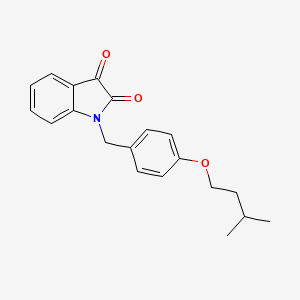

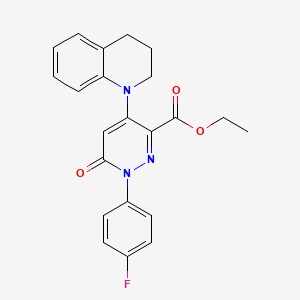

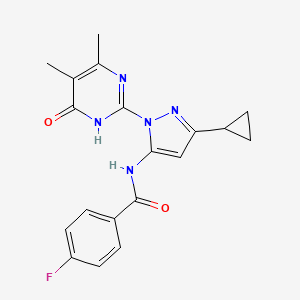

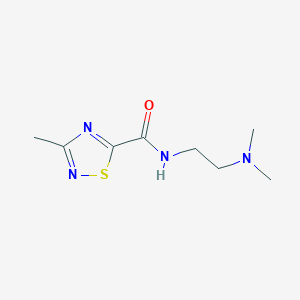

“2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic compound. It contains a quinoxaline moiety, a bromobenzoyl group, and a pyrrolidine ring . Quinoxaline is a heterocyclic compound, and pyrrolidine is a five-membered ring with one nitrogen atom . The bromobenzoyl group is a benzoyl derivative with a bromine atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoxaline ring system, the pyrrolidine ring, and the bromobenzoyl group . The spatial orientation of these groups and their electronic properties would play a significant role in the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom in the bromobenzoyl group could potentially be a site for nucleophilic aromatic substitution reactions. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom might increase its molecular weight and could influence its solubility in different solvents. The pyrrolidine ring might contribute to its basicity .Aplicaciones Científicas De Investigación

Copper-catalyzed Synthesis and Chemical Transformation The enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol framework was synthesized through a strategy involving 1,3-dipolar cycloaddition, isoxazolidine N–O bond reduction, and cyclization by copper-catalyzed nucleophilic aromatic substitution. This process highlights the potential for constructing complex molecular architectures from quinoxaline derivatives, indicating their versatility in synthetic organic chemistry (Cordero et al., 2013).

Halogenation Techniques in Organic Synthesis A method was developed for the selective chlorination and bromination of C1–H bonds in pyrrolo[1,2-a]quinoxalines, demonstrating their utility in pharmaceutical research and organic synthesis. This technique showcases the functional group compatibility and the diversification potential of quinoxaline derivatives, underlining their importance in the development of novel compounds (Le et al., 2021).

Eco-friendly Synthetic Approaches An eco-friendly Pictet–Spengler approach was utilized for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines. This method employs p-dodecylbenzenesulfonic acid as a catalyst, demonstrating an environmentally benign pathway to generate diverse quinoxaline derivatives, which could have implications for green chemistry practices in drug development and materials science (Preetam & Nath, 2015).

Theoretical and Experimental Characterization Research on the synthesis and characterization of organic salts derived from quinoxaline compounds, such as the study on 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, illustrates the intricate relationship between structure and reactivity. Computational and experimental analyses provide insights into the electronic and structural properties of quinoxaline derivatives, underscoring their potential in pharmaceuticals and materials science (Faizi et al., 2018).

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Propiedades

IUPAC Name |

(2-bromophenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O2/c20-15-6-2-1-5-14(15)19(24)23-10-9-13(12-23)25-18-11-21-16-7-3-4-8-17(16)22-18/h1-8,11,13H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOVBAHRAGETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

![2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2959339.png)

![1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2959343.png)

![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)

![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2959351.png)

![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)